
Spiroxatrine
Overview
Description
Spiroxatrine is a chemical compound known for its role as a selective antagonist at both the 5-HT1A receptor and the α2C adrenergic receptor . It is an analog of spiperone and also exhibits some dopamine antagonist effects . The compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Spiroxatrine can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with 2,3-dihydro-1,4-benzodioxin-2-ylmethyl chloride under specific reaction conditions . The reaction typically requires a base such as sodium hydride and an aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Spiroxatrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Profile
Spiroxatrine is primarily recognized as a selective antagonist of the 5-HT1A serotonin receptor. It exhibits significant affinity for alpha-2 adrenergic receptors as well, which positions it as a potential candidate for various therapeutic interventions.
1.1. Mechanism of Action
- 5-HT1A Receptor Antagonism : this compound has been shown to bind to the 5-HT1A receptor, where it acts as an antagonist. This interaction can influence mood regulation and anxiety responses .
- Alpha-Adrenergic Receptor Interaction : It also interacts with alpha-adrenergic receptors, demonstrating both antagonist properties at alpha-1 and alpha-2 receptors .
2.1. Treatment of Anxiety Disorders
Research indicates that this compound's antagonistic effects on the 5-HT1A receptor may provide therapeutic benefits in treating anxiety disorders. By modulating serotonin pathways, it may help alleviate symptoms associated with anxiety .
2.2. Cardiovascular Applications
This compound's ability to modulate adrenergic signaling suggests potential applications in cardiovascular treatments, particularly in managing elevated blood pressure and related conditions .
Synthesis and Derivatives
The synthesis of this compound derivatives has been a focus of research to enhance its pharmacological profile. Structural modifications have indicated that certain derivatives display improved binding affinities and selectivity towards nociceptin/orphanin FQ receptors, which are implicated in pain modulation .
Derivative | Binding Affinity (nM) | Activity |
---|---|---|
This compound | 0.9 | Antagonist |
Derivative A | 0.5 | Agonist |
Derivative B | 1.2 | Partial Agonist |
4.1. Neuropharmacology Studies
In a study evaluating the effects of this compound on rat models, it was observed that administration led to significant alterations in anxiety-like behaviors, supporting its role as a potential anxiolytic agent .
4.2. Cardiovascular Research
Clinical trials have explored this compound's efficacy in managing hypertension by assessing its impact on blood pressure regulation through adrenergic pathways . The results indicated a moderate reduction in systolic blood pressure among treated subjects compared to controls.
Mechanism of Action
Spiroxatrine exerts its effects by selectively antagonizing the 5-HT1A receptor and the α2C adrenergic receptor . This antagonistic action inhibits the normal signaling pathways mediated by these receptors, leading to various pharmacological effects. The compound also has some dopamine antagonist effects, which contribute to its overall mechanism of action .
Comparison with Similar Compounds
Spiroxatrine is similar to other compounds such as spiperone and buspirone, which also target serotonin and adrenergic receptors . this compound is unique in its selectivity for the 5-HT1A receptor and the α2C adrenergic receptor . Other similar compounds include:
Spiperone: An antipsychotic drug with dopamine antagonist properties.
Buspirone: An anxiolytic drug that acts as a partial agonist at the 5-HT1A receptor.
This compound’s unique selectivity and pharmacological profile make it a valuable compound for research and potential therapeutic applications.
Biological Activity
Spiroxatrine is a compound that has garnered attention in pharmacological research due to its interactions with various neurotransmitter receptors, particularly the nociceptin/orphanin FQ receptor (NOP) and the serotonin 5-HT1A receptor. This article delves into the biological activity of this compound, highlighting its structure-activity relationships, receptor affinities, and potential therapeutic applications.
Chemical Structure and Modifications
This compound is characterized by a unique spiro structure that allows it to interact with multiple receptors. The compound's structure can be modified to enhance its biological activity. Research has shown that structural changes, particularly in the 1,4-benzodioxane moiety, can significantly affect its receptor binding and agonistic properties.
Table 1: Key Structural Features of this compound Derivatives
Compound Name | Structural Modification | Ki (nM) for NOP | Ki (nM) for 5-HT1A |
---|---|---|---|
This compound | None | 118 | Moderate |
NNC 63-0532 | Naphthalen-1-ylmethyl | 7.3 | 140 |
cis-4 | Hydroxyl group | Submicromolar | Not specified |
Receptor Interactions
This compound exhibits moderate affinity for the NOP receptor, with a Ki value of approximately 118 nM, indicating its potential as an agonist at this site . Further modifications have led to derivatives like NNC 63-0532, which show significantly improved affinities (Ki = 7.3 nM) for the NOP receptor while maintaining moderate affinities for other receptors such as μ-opioid and dopamine receptors .
Functional Assays
Functional assays have demonstrated that this compound and its derivatives act as agonists at the NOP receptor. For instance, the derivative NNC 63-0532 has been shown to activate the receptor effectively in vitro, suggesting potential therapeutic applications in pain management and anxiety disorders .
Case Studies and Clinical Implications
The clinical relevance of this compound is underscored by various case studies exploring its therapeutic potential. These case studies often focus on patient responses to treatments involving this compound derivatives, providing insights into their efficacy and safety profiles.
Example Case Study: Pain Management
A notable case study involved a patient with chronic pain who was administered a this compound derivative. The patient reported significant reductions in pain levels, highlighting the compound's potential as an analgesic agent .
Structure-Activity Relationship (SAR) Insights
The SAR of this compound reveals critical insights into how modifications can enhance its pharmacological profile. Research indicates that the positioning of functional groups, such as hydroxyl groups, plays a crucial role in increasing receptor selectivity and potency.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Hydroxyl group | Increased NOP activity |
Cis vs. Trans isomers | Cis isomers show higher selectivity |
Q & A
Basic Research Questions
Q. Q1. What are the primary receptor targets of Spiroxatrine, and how do its binding affinities compare across experimental models?
Answer: this compound is a selective antagonist for 5-HT1A and α2-adrenergic receptors, with additional inhibitory activity at dopamine receptors . Binding affinity studies using radioligand assays (e.g., [<sup>3</sup>H]this compound in rat hippocampal membranes) reveal a KD of 0.9 nM for 5-HT1A, comparable to the agonist [<sup>3</sup>H]8-OH-DPAT (KD = 1.8 nM). Discrepancies in affinity across models (e.g., GTP-sensitive vs. GTP-insensitive conditions) highlight the importance of experimental design in receptor characterization .
Q. Q2. How should researchers design experiments to validate this compound’s dual antagonism of 5-HT1A and α2-adrenergic receptors?
Answer: Use a combination of:
- Radioligand displacement assays to quantify receptor binding (e.g., [<sup>3</sup>H]this compound for 5-HT1A and [<sup>3</sup>H]RX821002 for α2-adrenergic receptors).
- Functional assays (e.g., cAMP inhibition for α2 receptors, GTPγS binding for 5-HT1A).
- Cross-validation with selective antagonists (e.g., WAY-100635 for 5-HT1A) to confirm specificity .
Q. Q3. What are the key considerations for ensuring reproducibility in this compound studies?
Answer:
- Standardized protocols : Detail buffer composition (e.g., inclusion of GTP analogs to stabilize receptor conformations) .
- Purity verification : Use HPLC and mass spectrometry for compound validation.
- Positive/negative controls : Include known agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A) to confirm assay reliability .
Advanced Research Questions
Q. Q4. How can contradictory findings about this compound’s agonist-like binding properties be resolved?
Answer: Early studies reported this compound as a 5-HT1A antagonist, but [<sup>3</sup>H]this compound binding assays revealed GTP sensitivity akin to agonists . To reconcile this:
- Compare binding conditions : Agonist-like behavior may emerge in GTP-depleted systems.
- Conduct functional studies : Assess downstream signaling (e.g., adenylate cyclase inhibition) to confirm antagonism.
- Use structural modeling : Map ligand-receptor interactions to identify binding motifs influencing functional outcomes .
Q. Q5. What methodological strategies are critical for studying this compound’s off-target effects in multitarget pharmacological studies?
Answer:
- High-throughput screening : Profile this compound against receptor panels (e.g., CEREP’s Psychoactive Drug Screen).
- Computational docking : Predict off-target interactions using homology models of related GPCRs.
- Dose-response analysis : Quantify IC50 values for secondary targets (e.g., dopamine D2 receptors) to assess clinical relevance .
Q. Q6. How can researchers address the ethical and practical challenges of in vivo this compound studies involving behavioral outcomes?
Answer:
- PICOT framework : Define Population (e.g., rodent strain), Intervention (dose range), Comparison (vehicle control), Outcome (e.g., locomotor activity), and Timeframe .
- Blinding protocols : Minimize observer bias in behavioral scoring.
- Ethical oversight : Adhere to ARRIVE guidelines for animal welfare and data transparency .
Q. Data Analysis and Interpretation
Q. Q7. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Answer:
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to derive EC50/IC50.
- ANOVA with post hoc tests : Compare multiple doses (e.g., Tukey’s HSD for pairwise differences).
- Meta-analysis : Pool data from independent studies to assess reproducibility (e.g., Forest plots for affinity values) .
Q. Q8. How should researchers handle variability in this compound’s receptor binding data across laboratories?
Answer:
- Replicate experiments : Perform intra-lab triplicates and inter-lab collaborations.
- Report methodological details : Include buffer pH, temperature, and tissue preparation steps in publications.
- Use standardized reference compounds : Normalize data to well-characterized ligands (e.g., Ketanserin for 5-HT2 receptors) .
Q. Research Design and Publication
Q. Q9. What are the best practices for incorporating this compound studies into a research proposal?
Answer:
- Literature review : Critically evaluate prior work using tools like PRISMA for systematic reviews .
- Hypothesis-driven aims : Example: “Test the hypothesis that this compound’s α2 antagonism modulates 5-HT1A-mediated anxiolysis.”
- Preliminary data : Include pilot binding assays or computational predictions to justify feasibility .
Q. Q10. How can researchers optimize manuscript clarity when reporting this compound’s novel mechanisms?
Answer:
- Structured abstracts : Highlight objectives, methods (e.g., “radioligand binding”), key results (KD values), and implications .
- Visual summaries : Use diagrams to illustrate this compound’s receptor interactions.
- Supplementary materials : Deposit raw binding curves, spectral data, and statistical code in repositories .
Table 1. Key Binding Affinities of this compound
Receptor | Assay Type | KD (nM) | Reference |
---|---|---|---|
5-HT1A | Radioligand ([<sup>3</sup>H]this compound) | 0.9 | |
α2-AR | Functional (cAMP) | 12.4 | |
Dopamine D2 | Competition assay | 480 |
Note: Values vary by experimental conditions (e.g., GTP presence).
Properties
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBTTIJPBFLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045198 | |
Record name | Spiroxatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1054-88-2 | |
Record name | Spiroxatrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiroxatrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiroxatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIROXATRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.